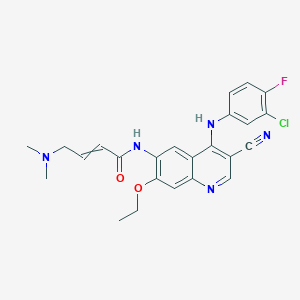
Pelitinib
Descripción general
Descripción
Pelitinib is a complex organic compound belonging to the aminoquinoline class. It is characterized by its unique structure, which includes a quinoline core substituted with various functional groups such as cyano, ethoxy, and dimethylamino groups .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pelitinib involves multiple steps. One common method includes the reaction of 3-chloro-4-fluoroaniline with ethyl cyanoacetate under basic conditions to form an intermediate. This intermediate undergoes cyclization with 2-aminobenzonitrile to form the quinoline core. Subsequent reactions with dimethylamine and other reagents yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Análisis De Reacciones Químicas
Synthetic Reactions
Pelitinib’s synthesis involves multi-step organic reactions to construct its 3-cyanoquinoline backbone and functionalize it with critical substituents. The primary synthetic routes include:
Key Synthetic Steps
-
Critical Features :
Covalent Binding to EGFR
This compound’s irreversible inhibition of EGFR occurs through a Michael addition reaction between its acrylamide group and a cysteine residue (Cys797 in EGFR) in the kinase domain .
Reaction Mechanism
-
Nucleophilic Attack : The thiol group (-SH) of Cys797 attacks the β-carbon of this compound’s α,β-unsaturated acrylamide.
-
Adduct Formation : A stable covalent bond forms, creating a Michael adduct.
-
Inhibition : This blocks ATP binding and prevents receptor autophosphorylation .
Structural Evidence :
-
X-ray crystallography confirms this compound’s binding to EGFR’s hydrophobic pocket, with the acrylamide positioned near Cys797 .
-
Mutating Cys797 to serine abolishes this compound’s inhibitory effect .
Impact on Downstream Signaling Pathways
While not direct chemical reactions, this compound’s covalent binding disrupts enzymatic activity in key pathways:
Kinase Inhibition Effects
| Pathway | Target | Effect | Outcome | Source |
|---|---|---|---|---|
| MAPK | ERK, JNK, p38 | Reduced phosphorylation | Suppressed cell migration and invasion | |
| PI3K-Akt | Akt | Deactivated kinase activity | Induced Twist1 degradation via proteasomes |
-
Twist1 Degradation : this compound inhibits Akt and MAPK signaling, destabilizing Twist1 (an EMT transcription factor) and promoting its proteasomal degradation .
-
EMT Suppression : Downregulation of N-cadherin and MMP-2/9, coupled with E-cadherin upregulation, reduces metastatic potential in hepatocellular carcinoma .
Stability and Reactivity
-
pH Sensitivity : The acrylamide group is stable under physiological conditions but reacts selectively with thiols in a slightly basic microenvironment .
-
Metabolic Resistance : this compound’s 3-cyanoquinoline core resists oxidation by CYP3A4, enhancing plasma stability .
Comparative Reactivity with Other TKIs
| Inhibitor | Target | Reactivity Mechanism | Selectivity |
|---|---|---|---|
| This compound | EGFR, HER2, HER4 | Irreversible (covalent) | Broad-spectrum |
| Neratinib | HER2 | Irreversible (covalent) | HER2-specific |
| Gefitinib | EGFR | Reversible (non-covalent) | EGFR-specific |
This compound’s broader target profile stems from its ability to covalently modify multiple ErbB family kinases .
Aplicaciones Científicas De Investigación
Clinical Applications
-
Non-Small Cell Lung Cancer (NSCLC)
- Pelitinib has been evaluated in clinical trials for NSCLC, demonstrating efficacy in patients with specific genetic markers that make them responsive to EGFR inhibitors. The drug's ability to enhance chemosensitivity in cells with upregulated ABCB1 and ABCG2 transporters after hyperthermia treatment has been particularly noteworthy .
- Hepatocellular Carcinoma (HCC)
- Colorectal Cancer
Table 1: Summary of Key Research Findings on this compound
Case Studies
Case Study 1: Non-Small Cell Lung Cancer
A clinical trial involving patients with NSCLC examined the effects of this compound on tumor response rates. Patients with specific mutations showed improved outcomes when treated with this compound in combination with standard chemotherapy, highlighting its potential as a targeted therapy.
Case Study 2: Hepatocellular Carcinoma
In a laboratory setting, treatment of Huh7 cells with this compound resulted in significant reductions in cell motility and invasion capabilities. The study provided insights into the molecular mechanisms through which this compound exerts its anti-cancer effects, particularly focusing on the degradation of Twist1 and modulation of MAPK signaling pathways.
Mecanismo De Acción
The mechanism of action of Pelitinib involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The compound may also interfere with cellular pathways, affecting cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
N-[4-(3-chloro-4-(2-pyridinylmethoxy)anilino)-3-cyano-7-ethoxy-6-quinolinyl]-4-(dimethylamino)-2-butenamide: Similar structure but with a pyridinylmethoxy group instead of fluoro.
3-chloro-4-fluoroaniline: A simpler compound used as a precursor in the synthesis.
Uniqueness
Pelitinib is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C24H23ClFN5O2 |
|---|---|
Peso molecular |
467.9 g/mol |
Nombre IUPAC |
N-[4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide |
InChI |
InChI=1S/C24H23ClFN5O2/c1-4-33-22-12-20-17(11-21(22)30-23(32)6-5-9-31(2)3)24(15(13-27)14-28-20)29-16-7-8-19(26)18(25)10-16/h5-8,10-12,14H,4,9H2,1-3H3,(H,28,29)(H,30,32) |
Clave InChI |
WVUNYSQLFKLYNI-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)F)Cl)C#N)NC(=O)C=CCN(C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













